molecular formula C17H19N5O2 B2383372 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713128-30-4

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2383372
CAS RN: 713128-30-4
M. Wt: 325.372
InChI Key: VQTDKHCXXQEGKN-UHFFFAOYSA-N
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Description

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound that belongs to the class of purine analogues. It is commonly known as 3-Methylxanthine and has been widely used in scientific research due to its various biochemical and physiological effects.

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment Pyrimidine and fused pyrimidine derivatives, including the compound , have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anticancer Agents

The compound’s structure, being a pyrimidine derivative, has been associated with promising anticancer activity . The compound’s anticancer significance is revealed through selective inhibition of protein kinases .

Therapeutic Potential

The compound’s structure, being a pyridopyrimidine derivative, has shown therapeutic interest . The compound is considered in the synthesis protocols to prepare these pyridopyrimidine derivatives, which have shown a therapeutic interest or have been approved for use as therapeutics .

Dye-Sensitized Solar Cells (DSSCs)

The compound has been used in the design of organic dye-sensitized solar cells (DSSCs) . The key intermediates for these sensitizers are D–π compounds containing an aldehyde group to which an anchor acceptor group is attached via the Knoevenagel reaction .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of new fluorescent D-A-D dyes for organic light-emitting diodes (OLEDs) . The replacement of lightweight heteroatoms by heavier ones enables the fine tuning of the maximum emission without significantly reducing the luminescence quantum yield .

Antileishmanial and Antimalarial Activities

Although not directly linked to the compound, pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

properties

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-4-6-12(7-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTDKHCXXQEGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321770
Record name 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

CAS RN

713128-30-4
Record name 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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